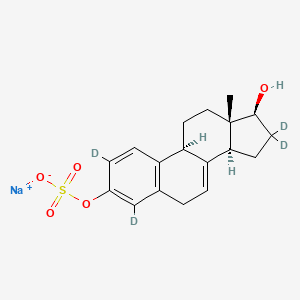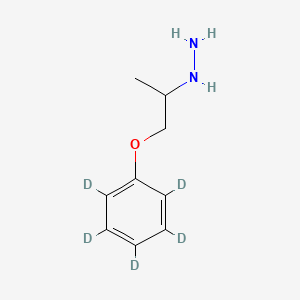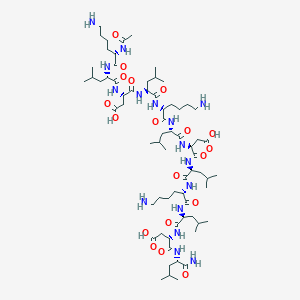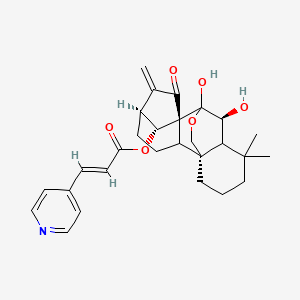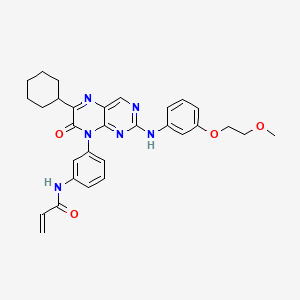
Colistin adjuvant-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colistin adjuvant-1 is a compound designed to enhance the efficacy of colistin, a last-resort antibiotic used to treat multi-drug resistant Gram-negative bacterial infections. The emergence of colistin resistance, particularly due to the mobile colistin resistance gene (mcr-1), has necessitated the development of adjuvants like this compound to restore colistin’s antibacterial activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Colistin adjuvant-1 involves the use of various chemical reactions to produce a compound that can synergize with colistin. One approach includes the synthesis of benzimidazole derivatives, which have shown enhanced colistin adjuvant activity. The reaction conditions typically involve the use of an amide isostere approach, where the synthesis is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Colistin adjuvant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced antibacterial activity when used in combination with colistin .
科学研究应用
Colistin adjuvant-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating multi-drug resistant bacteria.
Biology: It is used in research to understand the interactions between antibiotics and bacterial cell membranes.
Medicine: It is used to enhance the efficacy of colistin in treating infections caused by multi-drug resistant Gram-negative bacteria.
作用机制
The mechanism of action of Colistin adjuvant-1 involves enhancing the antibacterial activity of colistin by disrupting the bacterial cell membrane. This compound interacts with the bacterial outer membrane, increasing its permeability and allowing colistin to penetrate more effectively. This results in the disruption of the bacterial cell membrane, leading to cell death .
相似化合物的比较
Silver nitrate: Used as a colistin adjuvant to combat mcr-1-positive bacteria.
Auranofin: Another colistin adjuvant that exhibits synergistic effects with colistin.
Oxethazaine: Enhances the antibacterial activity of colistin against both mcr-positive and mcr-negative pathogens
Uniqueness of Colistin Adjuvant-1: this compound is unique in its ability to restore colistin susceptibility in highly colistin-resistant bacterial strains. Its low toxicity and high efficacy make it a promising candidate for use in combination therapies to treat multi-drug resistant bacterial infections .
属性
分子式 |
C16H7F9N2O |
|---|---|
分子量 |
414.22 g/mol |
IUPAC 名称 |
2-[4,6-bis(trifluoromethyl)-1H-benzimidazol-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C16H7F9N2O/c17-14(18,19)6-1-2-8(11(28)5-6)13-26-10-4-7(15(20,21)22)3-9(12(10)27-13)16(23,24)25/h1-5,28H,(H,26,27) |
InChI 键 |
FEWKIBJEQKCCIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
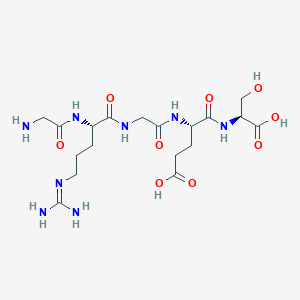
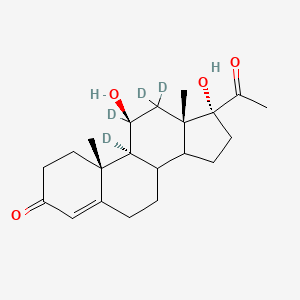
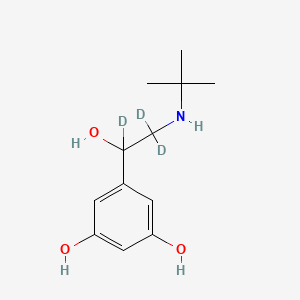
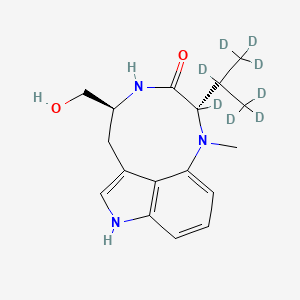


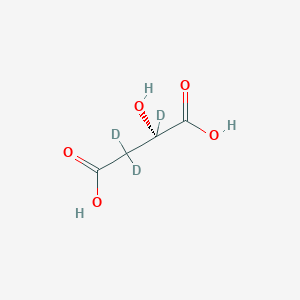
![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
